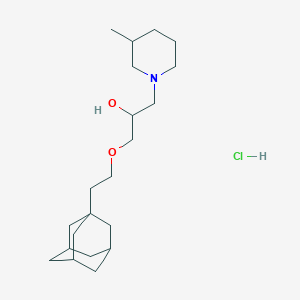
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO2 and its molecular weight is 371.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
1. Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from adamantane. Here’s a simplified outline:
Step 1: Adamantane is reacted with a brominating agent (e.g., Br2) to form 1-bromoadamantane.
Step 2: The bromo derivative undergoes nucleophilic substitution with 2-hydroxyethanol to produce 2-(1-adamantyl)ethanol.
Step 3: This intermediate is then reacted with 3-methylpiperidine in the presence of a base like NaOH to yield the desired compound.
Step 4: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
2. Industrial Production Methods: On an industrial scale, the production might employ flow chemistry techniques to enhance yield and efficiency. Continuous reaction setups help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
1. Types of Reactions: The compound undergoes various chemical reactions:
Oxidation: Mild oxidation conditions can lead to the formation of adamantanone derivatives.
Reduction: Reduction reactions typically reduce the piperidine ring to secondary amines.
Substitution: Nucleophilic substitutions can occur at the piperidine nitrogen or at the hydroxyl group of the ethanol moiety.
2. Common Reagents and Conditions:
Oxidation: Agents like PCC (Pyridinium chlorochromate) or KMnO4 are used under controlled conditions.
Reduction: Catalysts like Pd/C or Pt/C in the presence of hydrogen gas.
Substitution: Strong bases like NaH or nucleophiles such as alkyl halides.
3. Major Products:
Oxidation Products: Oxidized alcohol derivatives or ketones.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Substituted piperidine or ethoxy derivatives.
科学研究应用
The compound has significant applications across various scientific fields:
1. Chemistry: It's a versatile intermediate for synthesizing more complex molecules due to its functional groups.
2. Biology: The compound is studied for its interaction with biological macromolecules, potentially serving as a scaffold in drug design.
3. Medicine: Its structure suggests potential use in neurological research, particularly for conditions that might benefit from the compound's interaction with neurotransmitter systems.
4. Industry: In industrial contexts, the compound might be used as a precursor in the synthesis of polymeric materials or as a stabilizer for certain chemical formulations.
作用机制
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride interacts with biological targets through its adamantane and piperidine moieties. The adamantane structure is known for its ability to interact with hydrophobic pockets in proteins, potentially disrupting protein-protein interactions. The piperidine ring might mimic neurotransmitter structures, leading to potential binding to receptors or enzymes in the nervous system, modulating their activity.
相似化合物的比较
When compared to other compounds with similar structures, such as 1-(2-(adamantan-1-yl)ethoxy)-2-(piperidin-1-yl)ethanol, 1-(2-(adamantan-1-yl)ethoxy)-3-(pyridin-3-yl)propan-2-ol hydrochloride, and 1-(2-(adamantan-1-yl)ethoxy)-3-(3-chloropiperidin-1-yl)propan-2-ol hydrochloride, the unique presence of the 3-methylpiperidine differentiates our compound. This small structural variation can significantly alter its pharmacokinetic properties, biological activity, and its interaction with molecular targets, making it a unique candidate for specific research applications.
What do you think? Want to go deeper into any section or shift our focus?
属性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-16-3-2-5-22(13-16)14-20(23)15-24-6-4-21-10-17-7-18(11-21)9-19(8-17)12-21;/h16-20,23H,2-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAXABZLCVAJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
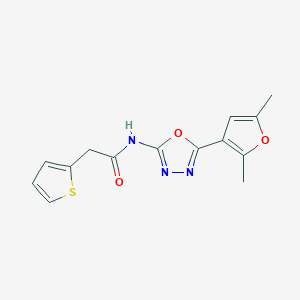
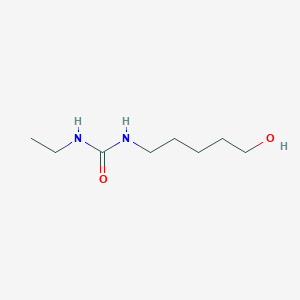
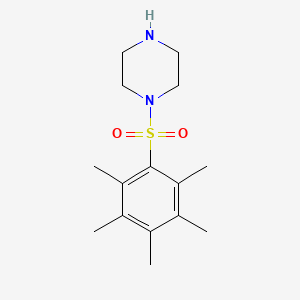
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)
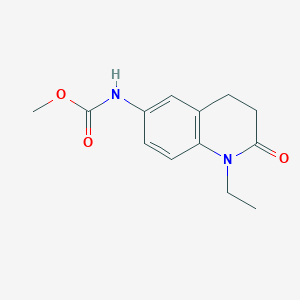
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)
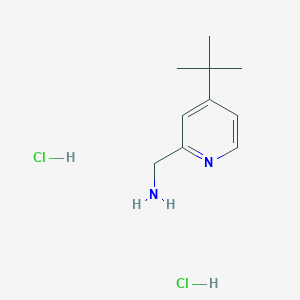
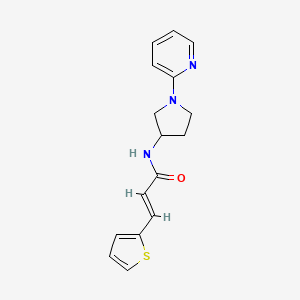
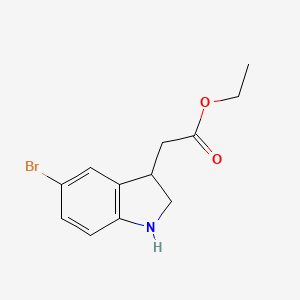


![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)
![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)
